molecular formula C20H21NO4Se B1390402 Fmoc-DL-selenomethionine CAS No. 1219375-33-3

Fmoc-DL-selenomethionine

Cat. No.: B1390402
CAS No.: 1219375-33-3
M. Wt: 418.4 g/mol
InChI Key: MOIJGLAOGAWHTN-UHFFFAOYSA-N
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Description

Fmoc-DL-selenomethionine is a derivative of selenomethionine, an amino acid that contains selenium. The compound is modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. This modification facilitates the incorporation of selenomethionine into peptides and proteins, aiding in structural determination and the study of peptide-protein interactions .

Mechanism of Action

Target of Action

Fmoc-DL-selenomethionine is a compound that combines the properties of selenomethionine and the 9-fluorenylmethoxycarbonyl (Fmoc) group . Selenomethionine, a naturally occurring amino acid found in some plant materials, plays an essential role as an antioxidant, depleting reactive oxygen species (ROS) and aiding in the formation and recycling of glutathione . The Fmoc group is a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .

Mode of Action

Selenomethionine, on the other hand, acts as an antioxidant, depleting ROS and aiding in the formation and recycling of glutathione .

Biochemical Pathways

The selenomethionine cycle (SeMTC) is a crucial pathway for the metabolism of selenium . Four enzymes involved in the cycle include S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . These enzymes play a role in the metabolism of selenium, and their expression levels can be upregulated under selenium stress .

Pharmacokinetics

It is known that the organic form of selenomethionine is more readily absorbed in the human body compared to selenite, the inorganic form of selenium .

Result of Action

The introduction of selenium into proteins via this compound can facilitate solid-phase and solution structural determination and the study of peptide-protein interactions . This is particularly useful in proteomics research .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, any selenoxide formed during synthesis can be easily reduced back to selenide by treatment with β-mercaptoethanol . Additionally, the use of green calcium (II) iodide as a protective agent for the Fmoc protecting group can enable mild orthogonal ester hydrolysis conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-DL-selenomethionine typically involves the protection of the amino group of selenomethionine with the Fmoc group. This can be achieved under standard conditions using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-DL-selenomethionine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other mild oxidizing agents.

    Reduction: β-mercaptoethanol or dithiothreitol (DTT).

    Deprotection: Piperidine in DMF.

Major Products Formed

    Oxidation: Selenoxide.

    Reduction: Selenide.

    Deprotection: Free selenomethionine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-DL-selenomethionine is unique in that it contains both D- and L-isomers of selenomethionine, making it a racemic mixture. This can be advantageous in certain applications where the presence of both isomers is beneficial. Additionally, the Fmoc group provides a convenient handle for peptide synthesis, allowing for the incorporation of selenium into peptides and proteins with ease .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4Se/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIJGLAOGAWHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se]CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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